Histamine-releasing peptide

Vue d'ensemble

Description

Histamine-releasing peptide is a biologically active compound known for its ability to induce the release of histamine from mast cells and basophils. Histamine plays a crucial role in immune responses, particularly in allergic reactions and inflammation. The peptide’s interaction with histamine receptors can lead to various physiological effects, making it a significant focus of research in immunology and pharmacology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Histamine-releasing peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using activating agents like carbodiimides.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Histamine Release and Inflammatory Response

- Histamine is synthesized from the amino acid histidine, a reaction catalyzed by histidine decarboxylase (HD) . Mast cells, basophils, histaminergic neurons, and enterochromaffin-like cells are the primary producers of histamine .

- Histamine release can be triggered by various stimuli, including antigen crosslinking of IgE, substance P, allergy-inducing drugs, and complement components . Cytokines like IL-3, IL-18, IL-33, GM-CSF, and SCF can also promote histamine synthesis .

- Histamine induces physiological and pathological effects, such as allergic reactions, gastric acid secretion, smooth muscle contraction, and vasodilation .

- Histamine-releasing peptide releases histamine from cutaneous mast cells, leading to increased vascular permeability and edema . It also promotes leukocyte chemotaxis and enhances macrophage phagocytosis .

Mechanisms of Action

- This compound's histamine-releasing ability correlates with its chemotactic activity .

- Histamine-releasing factor (HRF) stimulates histamine release and the secretion of IL-4 and IL-13 from human basophils . It also induces IL-8 from bronchial epithelial cells and promotes IL-4, IL-5, and IL-13 secretion from Th2 cells .

- HRF binds to membrane IgE molecules and enhances the production of IL-1β and IL-6, as well as B cell proliferation .

- Histamine can induce the release of leukotrienes, cytokines, and chemokines .

Modulation of Histamine Release

- Gallic acid can inhibit histamine release and pro-inflammatory cytokine production .

- Dimerized Translationally Controlled Tumor Protein-binding Peptide has been found to affect mast cell degranulation and allergen-induced anaphylactic reactions .

- Neutrophil defensins induce histamine secretion from mast cells .

Histamine Metabolism

- Released histamine is inactivated through oxidative deamination or N-methylation, catalyzed by diamine oxidase and N-methyltransferase, respectively .

- Histamine is methylated by histamine-N-methyltransferase (HMT), producing tele-methylhistamine, which is further metabolized .

- In the oxidative pathway, histamine is oxidized by semicarbazide-sensitive amine oxidases (SSAOs), such as diamine oxidase (DAO), resulting in imidazoleacetaldehyde, which is converted to imidazole-4-acetic acid (IAA) .

Histamine Receptors

- Histamine receptors, particularly H4R, play a role in mast cell activation and allergic diseases .

- H4R stimulation can increase chemotaxis of mast cells, upregulate FcεRI expression, and mobilize intracellular calcium .

- Activation of H4R can lead to the expression of pro-inflammatory cytokines and chemokines .

Applications De Recherche Scientifique

Inflammation and Immune Response

HRP has been extensively studied for its role in amplifying inflammatory responses:

- Pro-inflammatory Mechanism : HRP stimulates histamine release from mast cells, which contributes to increased vascular permeability and persistent edema . This mechanism is crucial in understanding conditions like allergies and asthma.

- Leukocyte Activation : HRP promotes the chemotaxis of leukocytes and enhances macrophage phagocytosis, indicating its potential as a target for modulating immune responses .

Allergic Reactions

Research indicates that HRP plays a significant role in immediate hypersensitivity reactions:

- Histamine Pathway : Studies have shown that HRP interacts with various histamine receptors (H1R to H4R), influencing allergic responses and inflammation . The discovery of the H4 receptor has opened new avenues for developing antihistamines with broader applications in treating allergies and autoimmune diseases .

Acute Inflammatory Response in Rats

A study demonstrated that HRP levels increase during acute cutaneous inflammatory responses in rat models. The presence of HRP at sites of inflammation was correlated with enhanced histamine release and vascular permeability, suggesting its role as a biomarker for inflammation .

Human Studies on Chronic Inflammation

In humans, HRP was found at sites of both acute and chronic inflammation. Its rapid degradation by proteases limits its action to localized areas, which may help in designing localized therapeutic interventions to manage inflammation without systemic side effects .

Data Tables

Mécanisme D'action

The mechanism of action of histamine-releasing peptide involves its interaction with specific receptors on the surface of mast cells and basophils. Upon binding to these receptors, the peptide triggers a signaling cascade that leads to the degranulation of these cells and the subsequent release of histamine. This process involves the activation of G protein-coupled receptors, intracellular calcium mobilization, and the release of preformed histamine-containing granules .

Comparaison Avec Des Composés Similaires

Histamine-releasing peptide can be compared with other histamine-releasing agents, such as:

Substance P: A neuropeptide that also induces histamine release from mast cells.

Histone: A protein that can trigger histamine release in certain conditions.

Eosinophil major basic protein: Known to induce histamine release from mast cells.

Uniqueness: this compound is unique in its specific sequence and structure, which allows it to interact with histamine receptors in a distinct manner. Unlike other histamine-releasing agents, it may have a more targeted effect on certain cell types and receptors, making it a valuable tool in research and potential therapeutic applications .

Activité Biologique

Histamine-releasing peptide (HRP) is a significant pro-inflammatory mediator primarily involved in the activation of mast cells, leading to the release of histamine and other inflammatory mediators. This article explores the biological activity of HRP, its mechanisms of action, and its implications in various physiological and pathological contexts.

Overview of this compound

HRP was first identified due to its ability to stimulate histamine release from isolated mast cells. It is synthesized and released during inflammatory responses, particularly in conditions such as allergic reactions and infections. The peptide plays a crucial role in amplifying the inflammatory response by promoting vascular permeability and leukocyte recruitment.

- Mast Cell Activation : HRP induces mast cell degranulation, resulting in the release of histamine, which increases vascular permeability and leads to edema formation. Studies have demonstrated that HRP enhances chemotaxis of leukocytes and macrophage phagocytosis in vitro .

- Inflammatory Response Amplification : In vivo studies show that HRP levels increase during acute cutaneous inflammation, suggesting its role in sustaining inflammatory processes . The peptide is rapidly degraded by proteases, which limits its action to localized areas of inflammation.

- Interaction with Other Mediators : HRP has been shown to interact with various other peptides and proteins that also promote histamine release, such as defensins from neutrophils . These interactions may enhance its biological activity and contribute to a coordinated immune response.

Table 1: Summary of Key Studies on HRP

Detailed Research Findings

- Pro-inflammatory Effects : In a study involving rat models, HRP was shown to significantly increase vascular permeability and cause persistent edema following administration . This suggests that HRP not only acts as a mediator but also perpetuates the inflammatory cycle.

- Defensins and HRP Interaction : A panel of defensins derived from neutrophils demonstrated histamine-releasing activity comparable to that of HRP. The study indicated that defensins could induce significant mast cell degranulation, highlighting a potential synergistic effect between these peptides during immune responses .

- Structural Activity Relationship : Research focusing on the structural requirements for mast cell degranulation revealed that specific modifications in peptide structure could enhance or diminish histamine-releasing activity. For example, replacing certain amino acids in MCD peptides resulted in varied histamine release capabilities .

Implications for Therapeutic Interventions

Given the role of HRP in promoting inflammation, targeting this peptide or its pathways could provide therapeutic avenues for managing allergic reactions and chronic inflammatory diseases. Inhibitors of proteases that degrade HRP or antagonists that block its action may help mitigate excessive inflammatory responses.

Propriétés

IUPAC Name |

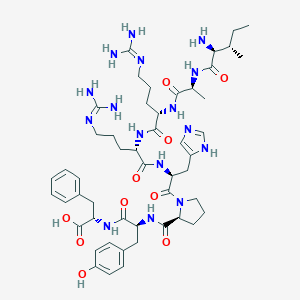

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNGALQMFAURPH-NOQNJSOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74N16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154024 | |

| Record name | Histamine-releasing peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kinetensin 1-8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123496-28-6 | |

| Record name | Histamine-releasing peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123496286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine-releasing peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kinetensin 1-8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.